
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TFPAA and is synthesized by reacting 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine.
作用机制
The mechanism of action of TFPAA is not fully understood. However, it is believed that TFPAA exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
TFPAA has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. TFPAA has been found to cause cell cycle arrest in the G2/M phase, leading to the inhibition of DNA synthesis and cell division. TFPAA has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and HSV.
实验室实验的优点和局限性
One of the main advantages of TFPAA is its broad-spectrum activity against cancer cells, viruses, and bacteria. TFPAA has also been found to be relatively non-toxic to normal cells. However, one of the limitations of TFPAA is its poor solubility in water, which makes it difficult to administer in vivo. TFPAA also has a short half-life, which limits its effectiveness in vivo.
未来方向
There are several future directions for the study of TFPAA. One direction is to improve the solubility of TFPAA by developing new formulations or delivery systems. Another direction is to study the pharmacokinetics and pharmacodynamics of TFPAA in vivo. This will help to determine the optimal dosing regimen and the potential side effects of TFPAA. Further studies are also needed to elucidate the mechanism of action of TFPAA and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TFPAA in humans.
Conclusion:
In conclusion, TFPAA is a promising compound that has potential applications in the field of medicinal chemistry. It exhibits antitumor, antiviral, and antibacterial properties and has been found to be relatively non-toxic to normal cells. However, further studies are needed to improve the solubility and pharmacokinetics of TFPAA and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of TFPAA involves the reaction of 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is obtained by filtration, and the crude product is purified by recrystallization. The yield of the product is around 70-80%.
科学研究应用
TFPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. TFPAA has been found to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). TFPAA has also been found to be effective against gram-positive and gram-negative bacteria.
属性
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3N2O2/c10-5-8(16)14-6-7(9(11,12)13)15-1-3-17-4-2-15/h7H,1-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXUOXEOHIPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

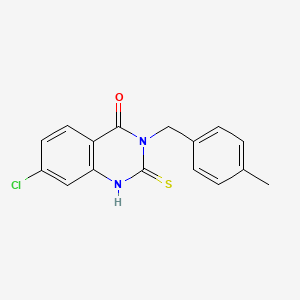
![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)
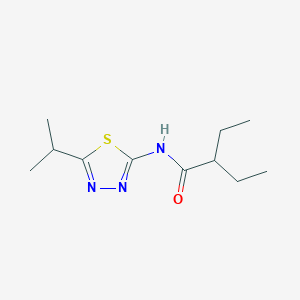
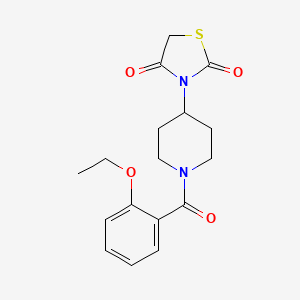
![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
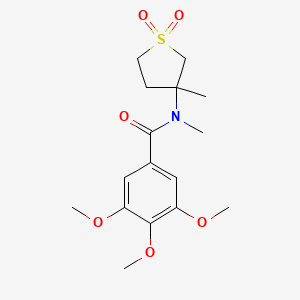
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
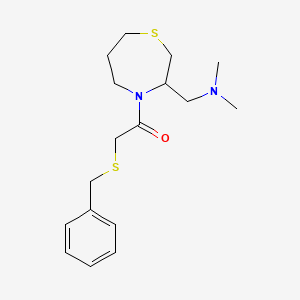
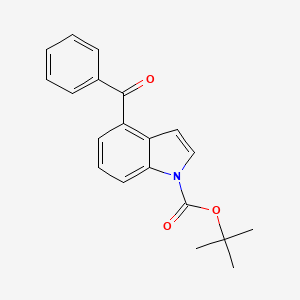
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)